molecular formula C28H27ClN4O3 B11438182 10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B11438182
M. Wt: 503.0 g/mol
InChI Key: LINUFLMIILOTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one” is a complex organic molecule It features a combination of aromatic rings, a piperazine moiety, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the piperazine ring.
  • Introduction of the chlorophenyl group.
  • Coupling reactions to attach the carbonyl and phenyl groups.
  • Construction of the diazatricyclic core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of high-yield reactions.
  • Minimization of purification steps.
  • Implementation of continuous flow chemistry for efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methyl group.

    Reduction: Reduction of the carbonyl group.

    Substitution: Electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine.

Major Products

  • Oxidation may yield carboxylic acids.
  • Reduction may yield alcohols.
  • Substitution may yield halogenated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex molecules.
  • Studied for its unique structural properties.

Biology

  • Potential applications in studying receptor-ligand interactions.
  • Used in assays to understand biological pathways.

Medicine

  • Investigated for potential therapeutic effects.
  • May serve as a lead compound for drug development.

Industry

  • Utilized in the synthesis of specialty chemicals.
  • Potential use in materials science for creating novel polymers.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 10-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
  • 10-{3-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Uniqueness

  • The presence of the chlorophenyl group may confer unique binding properties.
  • The diazatricyclic structure provides rigidity and specific spatial orientation.

Properties

Molecular Formula

C28H27ClN4O3

Molecular Weight

503.0 g/mol

IUPAC Name

10-[3-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C28H27ClN4O3/c1-28-18-24(23-7-2-3-8-25(23)36-28)30-27(35)33(28)22-6-4-5-19(17-22)26(34)32-15-13-31(14-16-32)21-11-9-20(29)10-12-21/h2-12,17,24H,13-16,18H2,1H3,(H,30,35)

InChI Key

LINUFLMIILOTRT-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.